Deltibant is a synthetic peptide with the molecular formula C128H194N40O28S2 and a molecular weight of 2805.33 g/mol. It is classified as a bradykinin beta-2 receptor antagonist, which has been studied for its potential therapeutic applications, particularly in neuroprotection during acute traumatic brain injury. Despite its promising preclinical results, clinical trials have shown mixed outcomes, leading to the discontinuation of its development in some cases .
The synthesis of Deltibant is primarily achieved through solid-phase peptide synthesis (SPPS). This method involves several key steps:
Deltibant's molecular structure is complex, characterized by a long peptide chain consisting of various amino acids. The InChI Key for Deltibant is JKUYFMHGTOPVMR-WQVVEKGHSA-N, which provides a unique identifier for its chemical structure in databases. The structural conformation includes multiple disulfide bonds that contribute to its stability and function .
Deltibant can undergo several chemical reactions:
As a bradykinin beta-2 receptor antagonist, Deltibant works by inhibiting the action of bradykinin, a peptide that can induce vasodilation and inflammatory responses. By blocking this receptor, Deltibant helps alleviate conditions associated with excessive bradykinin activity, such as hypotension and inflammation. Its mechanism involves binding to specific sites on the receptor, preventing agonists from activating it and thus modulating physiological responses .
Deltibant has been extensively studied for its potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3